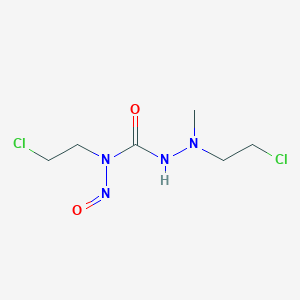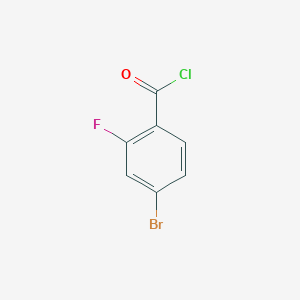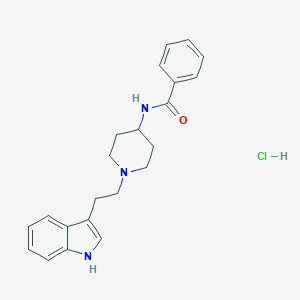
吲哚胺盐酸盐
描述
吲哚胺盐酸盐是一种哌啶类抗肾上腺素药物,主要用作选择性α-1受体拮抗剂。 它以其通过放松血管壁以及膀胱和前列腺周围肌肉来控制高血压和良性前列腺增生症的能力而闻名 .
科学研究应用
作用机制
吲哚胺盐酸盐通过选择性和竞争性抑制突触后α-1受体发挥作用。这种抑制导致血管平滑肌松弛,从而导致外周阻力降低和血压下降。 在前列腺,它会松弛增生的肌肉,改善尿流 .
生化分析
Biochemical Properties
Indoramin Hydrochloride is a selective alpha-1 adrenoceptor antagonist . This means it interacts with alpha-1 adrenoceptors, proteins that play a crucial role in the sympathetic nervous system. By blocking these receptors, Indoramin Hydrochloride can inhibit the biochemical reactions that these proteins are involved in .
Cellular Effects
As an alpha-1 adrenoceptor antagonist, Indoramin Hydrochloride can influence cell function by modulating cell signaling pathways associated with these receptors . This can have an impact on gene expression and cellular metabolism, particularly in cells that have a high density of alpha-1 adrenoceptors .
Molecular Mechanism
Indoramin Hydrochloride exerts its effects at the molecular level by binding to alpha-1 adrenoceptors and inhibiting their activity . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in a variety of signaling pathways .
Temporal Effects in Laboratory Settings
The effects of Indoramin Hydrochloride can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of Indoramin Hydrochloride can vary with different dosages in animal models
Metabolic Pathways
Indoramin Hydrochloride is involved in metabolic pathways related to the metabolism of alpha-1 adrenoceptors
准备方法
吲哚胺盐酸盐通常由色醇合成。合成路线包括用源自色醇的溴乙基化合物对4-苯甲酰胺吡啶进行烷基化,生成季吡啶盐。 然后使用雷尼镍催化剂对该中间体进行氢化,生成吲哚胺 。工业生产方法遵循类似的合成路线,确保化合物的纯度和效力。
化学反应分析
吲哚胺盐酸盐会发生各种化学反应,包括:
氧化: 可以使用像高锰酸钾这样的氧化剂来促进该反应。
还原: 还原反应通常涉及氢化,如其合成中所见。
相似化合物的比较
吲哚胺盐酸盐因其对α-1受体的特异性作用而独一无二,不会引起反射性心动过速。类似的化合物包括:
哌唑嗪: 另一种用于治疗高血压和良性前列腺增生症的α-1受体拮抗剂。
甲基多巴: 用于治疗高血压,但作用机制不同。
普萘洛尔: 一种用于治疗高血压和其他心血管疾病的β受体阻滞剂.
属性
IUPAC Name |
N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O.ClH/c26-22(17-6-2-1-3-7-17)24-19-11-14-25(15-12-19)13-10-18-16-23-21-9-5-4-8-20(18)21;/h1-9,16,19,23H,10-15H2,(H,24,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJSFHAKSSWOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=CC=CC=C43.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046504 | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38821-52-2 | |
| Record name | Benzamide, N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38821-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indoramin hydrochloride [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038821522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indoramin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDORAMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0Z3K8W92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indoramin hydrochloride?
A1: Indoramin hydrochloride functions as a competitive α1-adrenoceptor antagonist. [, , , ] This means it binds to α1-adrenoceptors, primarily those found in vascular smooth muscle, and prevents the binding of endogenous agonists like norepinephrine. This inhibition leads to vasodilation and a reduction in peripheral vascular resistance, ultimately lowering blood pressure. [, , , ]
Q2: How does Indoramin hydrochloride impact renal function in hypertensive individuals?
A2: Studies show that short-term treatment with Indoramin hydrochloride can lead to a significant increase in glomerular filtration rate and effective renal plasma flow, accompanied by a decrease in renal vascular resistance. [] This suggests that the drug may improve renal hemodynamics in hypertensive patients.
Q3: Does Indoramin hydrochloride demonstrate any anti-arrhythmic properties?
A3: Yes, Indoramin hydrochloride has shown efficacy in reversing severe myocardial conduction disorders and ventricular fibrillation induced by hypothermia in experimental settings. [] It also exhibits protective effects against electrically-induced ventricular fibrillation. [] These anti-arrhythmic properties are thought to stem from its α-adrenoceptor blocking and membrane stabilizing actions. []
Q4: Are there any notable effects of Indoramin hydrochloride on peripheral blood flow?
A4: Indoramin hydrochloride has been observed to induce an increase in skin blood flow, particularly to the extremities. [] This effect is likely due to its α-adrenoceptor blocking action on receptors controlling blood flow in these areas. []
Q5: Does Indoramin hydrochloride interact with other receptor systems besides α-adrenoceptors?
A5: While primarily an α1-adrenoceptor antagonist, Indoramin hydrochloride exhibits some affinity for other receptors. For instance, it demonstrates potent antihistamine action, satisfying the criteria for competitive antagonism. [] It also antagonizes 5-hydroxytryptamine (serotonin) on the rat isolated fundus and ileum. [] Notably, it lacks significant β-adrenoceptor blocking or anticholinergic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


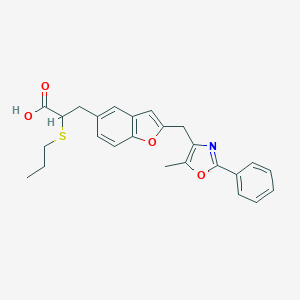
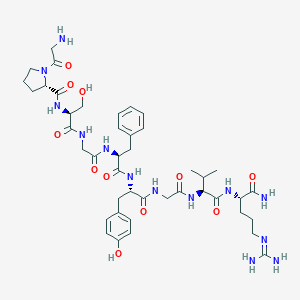
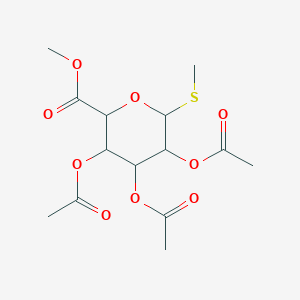
![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)
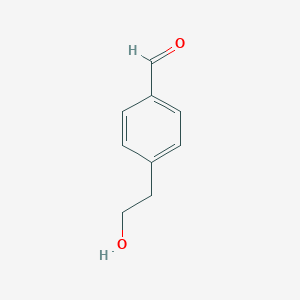
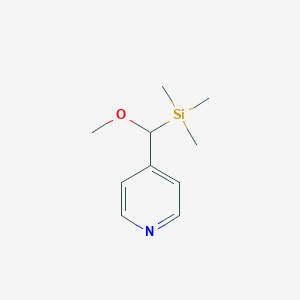
![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
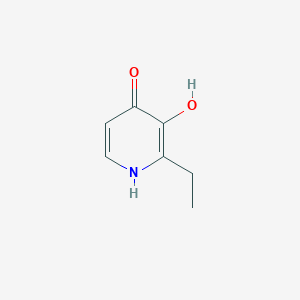
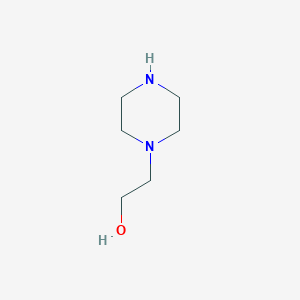
![N-(furo[3,2-c]pyridin-2-ylmethyl)acetamide](/img/structure/B140598.png)
